N-pyridin-3-ylazepane-1-sulfonamide
Description
Properties
CAS No. |
838874-74-1 |
|---|---|
Molecular Formula |
C11H17N3O2S |
Molecular Weight |
255.34g/mol |
IUPAC Name |
N-pyridin-3-ylazepane-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c15-17(16,13-11-6-5-7-12-10-11)14-8-3-1-2-4-9-14/h5-7,10,13H,1-4,8-9H2 |
InChI Key |
IGNWBLZAIBDYDG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction:
Yields for analogous sulfonamide syntheses range from 60% to 85%, depending on the steric and electronic properties of the amine.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or column chromatography. Structural confirmation employs:
-
IR spectroscopy : Sulfonamide S=O stretches at 1320–1360 cm and 1120–1190 cm.
-
H-NMR : Pyridine ring protons resonate as a multiplet at δ 7.4–8.6 ppm, while azepane protons appear as broad singlets at δ 2.8–3.5 ppm.
NH4I-Mediated Coupling of Sodium Sulfinates and Amines
A modern alternative avoids sulfonyl chlorides by using sodium pyridine-3-sulfinate and azepane in the presence of ammonium iodide (NH4I). This method, adapted from Guo et al. (2022), offers improved safety and reduced corrosion risks.
Optimized Reaction Parameters
-
Solvent : Acetonitrile (80°C, 12 hours).
-
Molar ratio : Sulfinate:amine:NH4I = 1:1.5:1.
The mechanism involves in situ generation of a sulfonyl iodide intermediate, which reacts with azepane to form the sulfonamide (Fig. 1).
Table 1: NH4I-Mediated Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | CHCN | 85 |
| Temperature | 80°C | 85 |
| Additive | NH4I | 85 |
| Alternative Additive | KI | 62 |
Multi-Step Synthesis via Intermediate Functionalization
A two-step approach, inspired by the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, involves:
Step 1: Formation of Methyl N′-Cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate
Pyridine-3-sulfonamide reacts with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with KCO. Intermediate isolation requires acidification to pH 7 with HCl.
Step 2: Cyclization with Hydrazine Hydrate
The intermediate undergoes cyclization with 99% hydrazine hydrate in ethanol or acetonitrile at reflux, yielding the target compound. Reported yields for analogous reactions are 40–69%.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Traditional Sulfonylation | High predictability | Corrosive reagents | 60–85 |
| NH4I-Mediated Coupling | Eco-friendly, mild conditions | Requires sodium sulfinate | 70–90 |
| Multi-Step Functionalization | Modular intermediate control | Lower overall yields | 40–69 |
Challenges and Optimization Strategies
-
Steric Hindrance : Azepane’s seven-membered ring may reduce reaction efficiency. Solutions include using excess amine or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
-
Byproduct Formation : Competing reactions (e.g., over-sulfonation) are mitigated by slow addition of sulfonyl chloride or sulfinate .
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